

# Tas-117: An In-Depth Analysis of Cellular Targets Beyond Akt Isoforms

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Tas-117** (Pifusertib) is a potent, orally bioavailable, allosteric pan-Akt inhibitor developed for the treatment of advanced solid tumors.[1][2][3] It exhibits high selectivity for all three Akt isoforms (Akt1, Akt2, and Akt3).[4][5] Extensive preclinical and clinical investigations have consistently highlighted its specific mechanism of action with minimal to no significant off-target kinase activity. This technical guide provides a comprehensive overview of the cellular targets of **Tas-117**, focusing on its high selectivity for Akt isoforms and the downstream consequences of this inhibition. While direct cellular targets beyond Akt1, Akt2, and Akt3 have not been prominently identified, this paper will delve into the experimental approaches used to establish this selectivity and the broader cellular implications of potent Akt pathway inhibition.

# Introduction to Tas-117 and the PI3K/Akt Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a frequent event in human cancers, making it a prime target for therapeutic intervention. Akt, a serine/threonine kinase, is a central node in this pathway. The three isoforms of Akt—Akt1, Akt2, and Akt3—share a high degree of homology but have some non-redundant functions.[3]



**Tas-117** is a non-ATP competitive, allosteric inhibitor that locks Akt in an inactive conformation. This mode of action contributes to its high specificity compared to ATP-competitive inhibitors, which can have a higher propensity for off-target effects due to the conserved nature of the ATP-binding pocket across the kinome.[3]

### **Quantitative Analysis of Tas-117 Potency**

The primary cellular targets of **Tas-117** are the three isoforms of the Akt kinase. The inhibitory potency of **Tas-117** against these isoforms has been quantified through biochemical assays.

| Target                               | IC50 (nM) |
|--------------------------------------|-----------|
| Akt1                                 | 4.8       |
| Akt2                                 | 1.6       |
| Akt3                                 | 44        |
| Data sourced from MedChemExpress.[6] |           |

## **Assessment of Off-Target Activity: Methodologies** and Findings

The high selectivity of **Tas-117** for Akt isoforms is a key characteristic emphasized in the literature.[5] Reports from preclinical and clinical studies consistently state that **Tas-117** has "no observed off-target inhibition of kinases".[5] This conclusion is based on extensive kinase profiling assays conducted during the drug's development.

#### **Experimental Protocols for Kinase Selectivity Profiling**

While specific proprietary data on the exact kinase panel used for **Tas-117** is not publicly detailed, the methodologies for such screens are well-established in the pharmaceutical industry. A typical approach to determine kinase inhibitor selectivity involves the following steps:

 Broad Kinase Panel Screening: The inhibitor is tested against a large panel of recombinant kinases, often representing a significant portion of the human kinome. These screens are typically performed at a single high concentration of the inhibitor (e.g., 1 μM) to identify potential off-target interactions.



- Assay Formats: Various assay formats can be employed:
  - Radiometric Assays: These are considered a gold standard and measure the transfer of a radiolabeled phosphate from ATP to a substrate.
  - Luminescence-Based Assays: These assays, such as ADP-Glo™, measure the amount of ADP produced, which is proportional to kinase activity.[7]
  - Fluorescence-Based Assays: Techniques like Time-Resolved Förster Resonance Energy Transfer (TR-FRET) use fluorescently labeled substrates or antibodies to detect phosphorylation.
  - Mobility Shift Assays: These assays separate phosphorylated and non-phosphorylated substrates based on changes in their electrophoretic mobility.
- Dose-Response Analysis: For any kinases that show significant inhibition in the initial screen, a full dose-response curve is generated to determine the IC50 value. This allows for a quantitative comparison of the inhibitor's potency against its intended targets versus any offtargets.
- Cell-Based Target Engagement Assays: To confirm that the inhibitor interacts with its intended target in a cellular context, techniques such as the NanoBRET™ Target Engagement Assay can be used. This method measures the binding of the inhibitor to a NanoLuc® luciferase-tagged kinase in living cells.

#### **Findings on Tas-117 Selectivity**

The collective evidence from multiple studies indicates that when **Tas-117** was subjected to such rigorous screening, no significant inhibition of other kinases, including the closely related PI3K and mTOR, was observed.[5] This high degree of selectivity is a notable feature of **Tas-117**.

## Cellular Effects Beyond Direct Akt Inhibition: Downstream Pathway Modulation

While **Tas-117** does not appear to have direct off-target kinase binding partners, its potent inhibition of Akt leads to a cascade of effects on downstream cellular signaling. These are not



off-target effects in the traditional sense but are crucial cellular consequences beyond the initial binding event.

**Tas-117** has been shown to inhibit the phosphorylation of several key Akt substrates, including:

- Proline-rich Akt substrate of 40 kDa (PRAS40): A component of the mTORC1 complex.
- Forkhead box protein O1 (FOXO1): A transcription factor involved in apoptosis and cell cycle arrest.[5]
- B-cell lymphoma 2 (Bcl-2)-associated death promoter (BAD): A pro-apoptotic protein.
- Glycogen synthase kinase 3 (GSK3): A kinase involved in multiple cellular processes.[5]

The inhibition of these downstream signaling events is the mechanism through which **Tas-117** exerts its anti-tumor effects, including inducing G0/G1 cell cycle arrest and apoptosis.[8]

#### Visualizing the Cellular Impact of Tas-117

The following diagrams illustrate the mechanism of action of **Tas-117** and the experimental workflow for assessing kinase inhibitor selectivity.





Click to download full resolution via product page

Caption: PI3K/Akt signaling pathway and the inhibitory action of Tas-117.





Click to download full resolution via product page

Caption: Experimental workflow for determining kinase inhibitor selectivity.

### Clinical Safety Profile: On-Target vs. Potential Off-Target Effects

The adverse events observed in clinical trials of **Tas-117** are generally consistent with its ontarget inhibition of the Akt pathway. The most common treatment-related adverse events include hyperglycemia, rash (maculopapular), and anorexia.[4][9]

- Hyperglycemia: Akt plays a crucial role in insulin signaling and glucose metabolism.
   Inhibition of Akt is expected to lead to increased blood glucose levels.
- Rash: The Akt pathway is involved in skin homeostasis, and dermatological toxicities are a known class effect of Akt inhibitors.

The absence of a broad range of unexpected toxicities in clinical trials further supports the high selectivity of **Tas-117** and the lack of clinically significant off-target effects.

#### Conclusion

**Tas-117** is a highly selective, allosteric pan-Akt inhibitor. Extensive preclinical kinase profiling has demonstrated a lack of significant off-target kinase activity, a conclusion supported by the on-target nature of adverse events observed in clinical trials. While no direct cellular targets beyond the Akt isoforms have been identified, the potent inhibition of Akt has profound effects on downstream signaling pathways, leading to the desired anti-tumor activity. The high selectivity of **Tas-117** is a key attribute, minimizing the potential for off-target toxicities and providing a focused therapeutic intervention on a critical oncogenic pathway. Future research



may explore potential synergistic effects when combining **Tas-117** with other targeted therapies, leveraging its specific mechanism of action.[8]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. A first-in-human phase I study of TAS-117, an allosteric AKT inhibitor, in patients with advanced solid tumors PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A first-in-human phase I study of TAS-117, an allosteric AKT inhibitor, in patients with advanced solid tumors PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase 2 study of TAS-117, an allosteric akt inhibitor in advanced solid tumors harboring phosphatidylinositol 3-kinase/v-akt murine thymoma viral oncogene homolog gene mutations
   PMC [pmc.ncbi.nlm.nih.gov]
- 5. A phase II study of TAS-117 in patients with advanced solid tumors harboring germline PTEN-inactivating mutations PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Biochemical assays for kinase activity detection Celtarys [celtarys.com]
- 8. ashpublications.org [ashpublications.org]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Tas-117: An In-Depth Analysis of Cellular Targets Beyond Akt Isoforms]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611162#cellular-targets-of-tas-117-beyond-akt-isoforms]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com